![molecular formula C3H5NOS2 B6329024 2-Mercapto-5-thiazolidone; 98% CAS No. 6913-23-1](/img/structure/B6329024.png)
2-Mercapto-5-thiazolidone; 98%
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Overview
Description
2-Mercapto-5-thiazolidone is a thiazole derivative . It is also known as 2-Thio-5-thiazolidone .
Synthesis Analysis
The synthesis of 2-Mercapto-5-thiazolidone involves various methods. One such method involves the use of 2-bromo-7-methyl-5-oxo-5H-1,3,4-thiadiazolo .Molecular Structure Analysis
The molecular formula of 2-Mercapto-5-thiazolidone is C3H3NOS2 . It has a molecular weight of 133.18 .Chemical Reactions Analysis
2-Mercapto-5-thiazolidone participates in various chemical reactions. For instance, it has been shown to undergo S-alkylation and addition of quinone at the free mercapto group in the 1,3,4-thiadiazole ring . Thermolysis of 2-Mercapto-5-thiazolidone shows a complex fragmentation pattern forming HNCS, CH3NCS, HCN, and CS2 .Physical And Chemical Properties Analysis
2-Mercapto-5-thiazolidone is a solid at 20°C . It is typically stored under inert gas at a temperature below 0°C . It appears as a white to orange to green powder or crystal .Scientific Research Applications
Synthesis and Biological Applications
2-Mercapto-5-thiazolidone derivatives, recognized for their heterocyclic structure with a sulfur atom at the first position and a nitrogen atom at the third, exhibit remarkable pharmacological properties. Their synthesis through methods like multicomponent reaction, click reaction, nano-catalysis, and green chemistry, aims to enhance selectivity, purity, yield, and pharmacokinetic activity. These compounds have shown varied biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant effects. The development of novel thiazolidine derivatives, leveraging green synthesis and atom economy, is pivotal for designing next-generation drug candidates with multifunctional properties (Sahiba et al., 2020).
Impact on Metabolism and Cancer
Thiazolidinediones (TZDs), derivatives of thiazolidine, have been identified as potent peroxisome proliferator-activated receptor-gamma (PPARγ) agonists, effectively used in metabolic syndrome and type 2 diabetes management. Beyond their metabolic effects, TZDs exhibit significant anti-cancer properties, which do not correlate directly with PPARγ activation but rather with selective inhibition of insulin-like growth factor-1 (IGF-1) receptor signaling, a pathway often deregulated in cancers. This dual functionality highlights the compound's potential in therapeutic applications beyond diabetes treatment (Mughal et al., 2015).
Therapeutic and Pharmaceutical Activity
Thiazolidin-4-ones, as a subclass, demonstrate a broad spectrum of biological activities, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. Recent studies have explored the influence of different substituents on these molecules, optimizing their structure for more efficient drug agents. Such research underscores the significance of thiazolidin-4-ones in the rational design of new small molecules with high biological activity, paving the way for innovative therapeutic solutions (Mech et al., 2021).
Green Chemistry and Biological Evaluation
The application of green chemistry in the synthesis of thiazolidinone derivatives highlights an environmentally friendly approach to pharmaceutical development. Microwave-assisted protocols offer an efficient and sustainable method for producing these compounds, which exhibit a range of biological activities including antibacterial, anticancer, and antifungal effects. This approach not only aligns with the principles of green chemistry but also opens new avenues for the development of therapeutics targeting various diseases (JacqulineRosy et al., 2019).
Mechanism of Action
Target of Action
2-Mercaptothiazolidin-5-one, also known as 2-sulfanyl-1,3-thiazolidin-5-one or 2-Mercapto-5-thiazolidone, is a compound that has been studied for its potential biological applications
Mode of Action
Thiazolidine motifs, which include 2-mercaptothiazolidin-5-one, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . The presence of sulfur in these compounds enhances their pharmacological properties .
Biochemical Pathways
Thiazolidine motifs, including 2-Mercaptothiazolidin-5-one, are known to show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity
Result of Action
Thiazolidine derivatives, including 2-mercaptothiazolidin-5-one, are known to exhibit diverse therapeutic and pharmaceutical activity
properties
IUPAC Name |
2-sulfanyl-1,3-thiazolidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NOS2/c5-2-1-4-3(6)7-2/h3-4,6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWNUSLCCKYJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)SC(N1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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